molecular formula C10H10ClN B1353594 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 22217-78-3

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B1353594
CAS RN: 22217-78-3
M. Wt: 179.64 g/mol
InChI Key: RMQRHIVCPGFNHY-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” is a chemical compound with a pyrrole core structure. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The compound also contains a chlorophenyl group, which is a phenyl group (a version of benzene) that has a chlorine atom attached .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-chlorobenzoic acid can undergo esterification, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

Scientific Research Applications

Antiviral Activity

Derivatives of 5-(4-chlorophenyl) have been synthesized and shown to possess antiviral activities, suggesting that similar compounds could be explored for their potential in treating viral infections .

Computational Chemistry Studies

Related compounds have been subjected to computational studies using density functional theory (DFT), indicating that “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could also be a candidate for such theoretical investigations to predict its properties and reactivity .

Biological Potential of Indole Derivatives

Indole derivatives, which share structural similarities with pyrrole compounds, have diverse biological and clinical applications, hinting at the possibility that “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” might also exhibit a range of pharmacological activities .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial effects. Given the structural relation, research into “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could explore its efficacy in these areas .

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Chlorophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHIVCPGFNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452082
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22217-78-3
Record name 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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